

The Pharmacological Profile of A-1165442: A Technical Guide

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Compound of Interest

Compound Name: A-1165442

Cat. No.: B605032

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This technical guide provides an in-depth overview of the pharmacological profile of **A-1165442**, a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. Developed by AbbVie, Inc., **A-1165442** has demonstrated significant analgesic efficacy in preclinical models of osteoarthritis pain. A key feature of this compound is its "temperature-neutral" profile, distinguishing it from first-generation TRPV1 antagonists that were often associated with hyperthermia.

Core Pharmacological Attributes

A-1165442 is a selective blocker of the TRPV1 ion channel, a critical molecular transducer for noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[1] [2] By competitively antagonizing this channel, **A-1165442** effectively mitigates pain signaling at the peripheral nociceptor level.[3]

Mechanism of Action

A-1165442 functions as a direct channel blocker of the TRPV1 receptor. It exhibits potent, competitive antagonism against capsaicin-evoked activation of human TRPV1. A distinguishing characteristic is its incomplete blockade of acid-evoked responses, a feature that is believed to contribute to its lack of effect on core body temperature. Unlike earlier TRPV1 antagonists that inhibited all modes of activation and induced hyperthermia, **A-1165442**'s modality-selective inhibition allows it to produce analgesia without this adverse effect.

In Vitro Profile: Potency and Selectivity

The in vitro activity of **A-1165442** has been characterized through various cellular assays, demonstrating high potency for its target and excellent selectivity against other related ion channels and receptors.

Parameter	Species	Value	Assay Type
IC ₅₀	Human	9 nM	Capsaicin-induced calcium flux (FLIPR)
Acid-Evoked Response	Human	62% block at 30 µM	Electrophysiology
Selectivity	-	>100-fold	Against TRPA1, TRPM8, TRPV2, TRPV3
Cross-Reactivity	-	Minimal	Against a panel of 74 receptors, ion channels, and enzymes at 10 µM

In Vivo Profile: Efficacy and Safety

Preclinical studies in rodent models have confirmed the analgesic efficacy of **A-1165442**, particularly in the context of chronic inflammatory pain associated with osteoarthritis.

Parameter	Species	ED ₅₀	Model / Endpoint
Analgesia	Rat	9.5 µmol/kg (oral)	Capsaicin-induced nocifensive behaviors
Analgesia	Rat	35 µmol/kg (oral)	Grip force (Osteoarthritis model)
Body Temperature	Rat, Dog	No significant change	Core body temperature monitoring

Note: Repeated dosing of **A-1165442** has been shown to increase its analgesic potency.

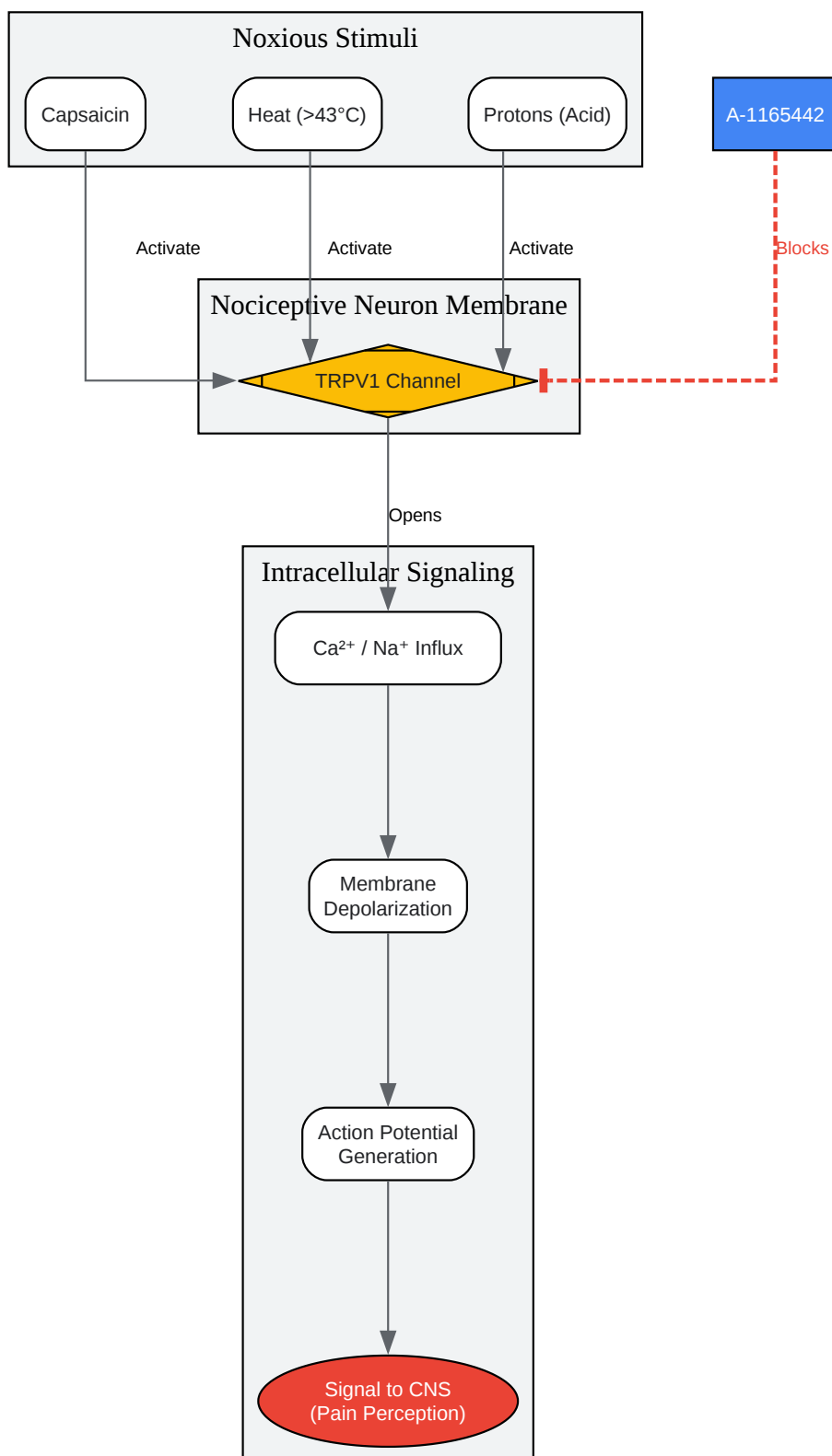
Pharmacokinetic Profile

While detailed quantitative pharmacokinetic parameters such as C_{max}, T_{max}, and half-life are not publicly available, **A-1165442** is consistently described as having a favorable pharmacokinetic profile and being orally available in preclinical species.

Signaling Pathway and Experimental Workflows

TRPV1 Pain Signaling Pathway

The following diagram illustrates the role of the TRPV1 channel in a nociceptive sensory neuron and the inhibitory action of **A-1165442**.

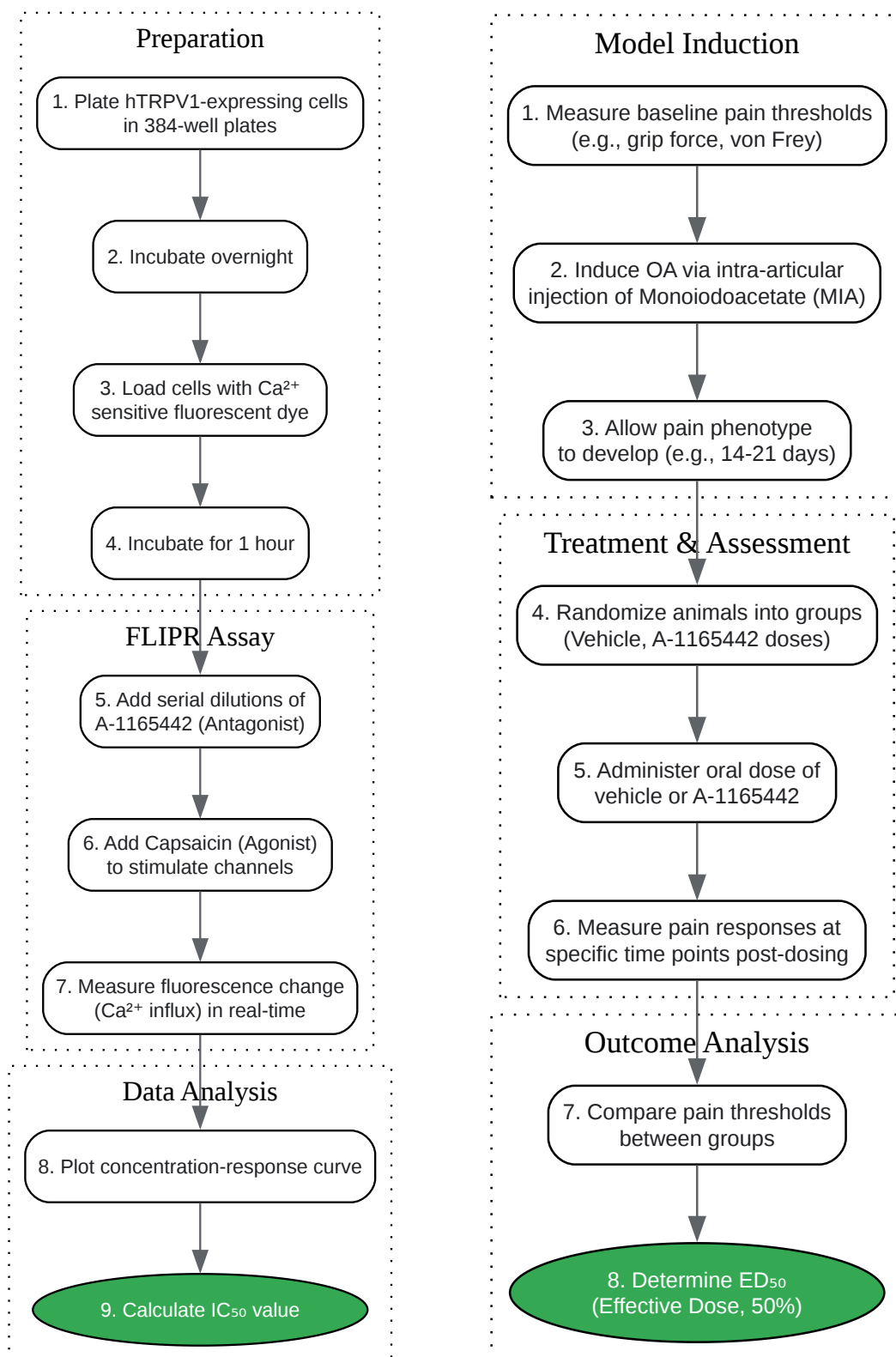


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TRPV1 pain signaling pathway and inhibition by **A-1165442**.

Experimental Workflow: In Vitro FLIPR Assay

This diagram outlines the typical workflow for assessing the potency of a TRPV1 antagonist using a Fluorometric Imaging Plate Reader (FLIPR).



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